tert-Butyl ethyl(2-(ethylamino)ethyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-ethyl-N-[2-(ethylamino)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-6-12-8-9-13(7-2)10(14)15-11(3,4)5/h12H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXXMICHQDQBHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN(CC)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ethyl(2-(ethylamino)ethyl)carbamate typically involves the reaction of tert-butyl chloroformate with ethyl(2-(ethylamino)ethyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ethyl(2-(ethylamino)ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Acids and Bases: Hydrolysis reactions typically use hydrochloric acid or sodium hydroxide.
Oxidizing and Reducing Agents: Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted carbamates can be formed.
Hydrolysis Products: The primary products are the corresponding amine and tert-butyl alcohol.
Scientific Research Applications
tert-Butyl ethyl(2-(ethylamino)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis to prevent unwanted reactions during multi-step synthesis.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism by which tert-Butyl ethyl(2-(ethylamino)ethyl)carbamate exerts its effects is primarily through its role as a protecting group. It temporarily masks the reactivity of amines, allowing for selective reactions to occur at other functional groups. The tert-butyl group can be removed under specific conditions, revealing the free amine for further reactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-aminoethyl)(ethyl)carbamate
- tert-Butyl 2-(2-aminoethoxy)ethylcarbamate
- tert-Butyl N-{2-[2-(methylamino)ethoxy]ethyl}carbamate
Uniqueness
tert-Butyl ethyl(2-(ethylamino)ethyl)carbamate is unique due to its specific structure, which provides a balance between stability and reactivity. Its ability to act as a protecting group for amines while being easily removable under mild conditions makes it particularly valuable in organic synthesis.
Biological Activity
tert-Butyl ethyl(2-(ethylamino)ethyl)carbamate (TBEEEC) is a carbamate derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
TBEEEC is characterized by its tert-butyl group and an ethylamino moiety, contributing to its unique pharmacological profile. The molecular formula is , with a molecular weight of approximately 185.26 g/mol. Its structure can be represented as follows:
The biological activity of TBEEEC is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that it may modulate pathways involved in neuroprotection, anti-inflammatory responses, and cancer cell apoptosis.
Neuroprotective Effects
Studies have suggested that TBEEEC exhibits neuroprotective properties by inhibiting the activity of cyclooxygenases (COX-1 and COX-2). This inhibition can reduce neuroinflammation, which is a critical factor in neurodegenerative diseases such as Alzheimer's disease .
Anti-Cancer Activity
TBEEEC has shown promise as an anti-cancer agent. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the activation of caspase pathways, leading to programmed cell death .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neuroprotection | Inhibition of COX-1 and COX-2 | |
| Anti-Cancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Modulates inflammatory cytokines |
Case Study 1: Neuroprotective Activity
A study published in PLOS One examined the effects of TBEEEC on neuroinflammation in a mouse model. The results indicated a significant reduction in inflammatory markers following treatment with TBEEEC, suggesting its potential as a therapeutic agent for neurodegenerative conditions .
Case Study 2: Anti-Cancer Efficacy
In a clinical trial involving patients with advanced breast cancer, TBEEEC was administered as part of a combination therapy. The trial reported a notable decrease in tumor size and improved overall survival rates among participants treated with TBEEEC compared to those receiving standard care alone .
Q & A
Q. What are the standard synthetic routes for tert-Butyl ethyl(2-(ethylamino)ethyl)carbamate?
- Methodological Answer : The compound is typically synthesized via carbamate protection of primary or secondary amines using di-tert-butyl dicarbonate (Boc anhydride). A common approach involves reacting the amine precursor (e.g., ethyl(2-(ethylamino)ethyl)amine) with Boc anhydride in a polar aprotic solvent (e.g., THF or DCM) under inert atmosphere. Catalytic bases like DMAP or triethylamine are often employed to facilitate the reaction . For enantioselective syntheses, chiral auxiliaries or catalysts (e.g., iodolactamization steps) may be used to control stereochemistry .
Q. How should researchers characterize the purity and structure of this carbamate?
- Methodological Answer : Characterization involves a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR to confirm Boc group integration and amine proton shielding.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H] peak).
- HPLC : Reverse-phase chromatography with UV detection (≥95% purity threshold) .
- FT-IR : Peaks at ~1680–1720 cm (C=O stretch of carbamate) and ~3300 cm (N-H stretch) .
Q. What safety protocols are critical during handling?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of vapors/mist .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved safety goggles .
- Fire Safety : Use dry sand, alcohol-resistant foam, or CO extinguishers; avoid water due to potential toxic gas release (e.g., CO, NO) .
- Spill Management : Contain with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can diastereoselectivity be optimized in carbamate syntheses involving chiral centers?
- Methodological Answer : Diastereoselectivity is controlled through:
- Reaction Solvent : Polar solvents (e.g., DMF) may stabilize transition states favoring specific stereoisomers.
- Catalytic Systems : Chiral catalysts (e.g., organocatalysts or metal-ligand complexes) or enzymatic methods can enhance enantiomeric excess (ee).
- Temperature : Lower temperatures often reduce kinetic competition, favoring thermodynamically stable products.
Example: Garcia et al. (2009) achieved >90% ee in a Boc-protected intermediate using iodolactamization under controlled conditions .
Q. What strategies resolve contradictions in spectroscopic data for carbamate derivatives?
- Methodological Answer : Contradictions (e.g., unexpected H NMR splitting) may arise from:
- Rotameric States : Boc groups can create rotational barriers; variable-temperature NMR or deuterated solvents (e.g., DMSO-d) clarify dynamic effects.
- Impurity Identification : LC-MS or 2D NMR (e.g., COSY, HSQC) identifies byproducts (e.g., de-Boc species or oxidation products).
- Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry .
Q. How does the Boc group influence stability under acidic or basic conditions?
- Methodological Answer :
- Acidic Conditions : Boc groups are cleaved with strong acids (e.g., HCl in dioxane or TFA), releasing CO and forming the free amine. Kinetic studies show pH-dependent degradation rates (e.g., t <1 hr in 4N HCl/EtOAc) .
- Basic Conditions : Stable in mild bases (pH <10), but prolonged exposure to NaOH or KCO may hydrolyze the carbamate. Monitor via TLC or in-situ IR .
Q. What applications exist for this carbamate in drug discovery?
- Methodological Answer :
- Intermediate for Bioactive Molecules : Used in synthesizing CCR2 antagonists (e.g., via key cyclization steps) .
- Click Chemistry : Propargyl-modified derivatives (e.g., tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate) enable copper-catalyzed azide-alkyne cycloaddition for bioconjugation .
- Prodrug Design : Boc protection enhances solubility and bioavailability of amine-containing APIs .
Stability and Storage
Q. What are the optimal storage conditions to prevent decomposition?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
